molecular formula C14H28N2O3 B2516355 tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate CAS No. 1154374-52-3

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate

Cat. No.: B2516355
CAS No.: 1154374-52-3
M. Wt: 272.389
InChI Key: FMADTOZUJQFJLW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is unique due to its ethoxyethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-18-11-8-15-12-6-9-16(10-7-12)13(17)19-14(2,3)4/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADTOZUJQFJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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